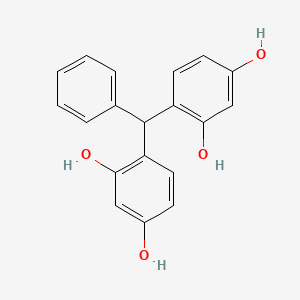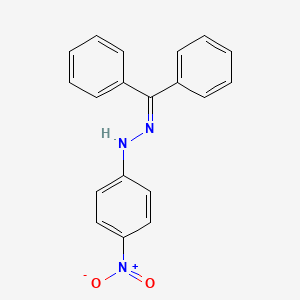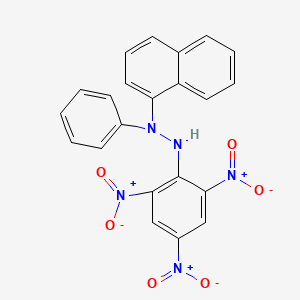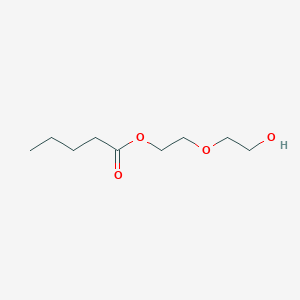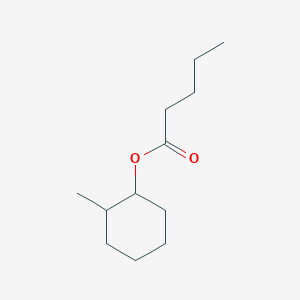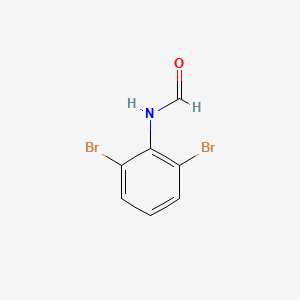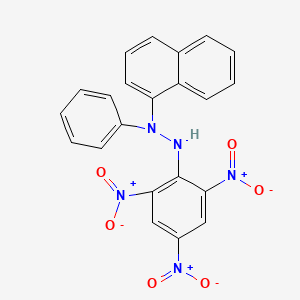
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a hydrazine functional group bonded to a naphthalene ring, a phenyl ring, and a trinitrophenyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of naphthalen-1-ylhydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. Its hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function. Additionally, the presence of nitro groups allows the compound to participate in redox cycling, generating reactive oxygen species that can induce oxidative stress and cell death in certain biological systems.
類似化合物との比較
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine:
2-(2,4,6-Trinitrophenyl)hydrazine: Simplified structure with only the trinitrophenyl group, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its combination of structural elements, which confer specific reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
6341-42-0 |
|---|---|
分子式 |
C22H15N5O6 |
分子量 |
445.4 g/mol |
IUPAC名 |
1-naphthalen-1-yl-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C22H15N5O6/c28-25(29)17-13-20(26(30)31)22(21(14-17)27(32)33)23-24(16-9-2-1-3-10-16)19-12-6-8-15-7-4-5-11-18(15)19/h1-14,23H |
InChIキー |
IQOXZGIMXYXPQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
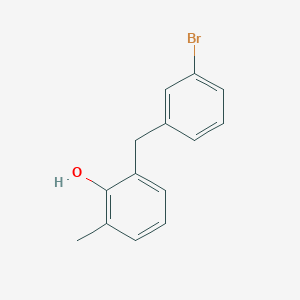
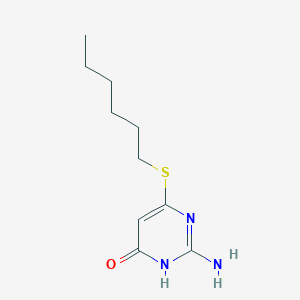

![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
